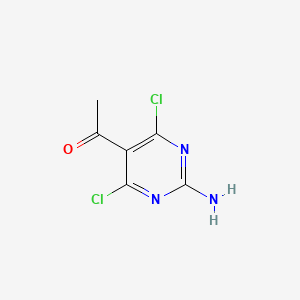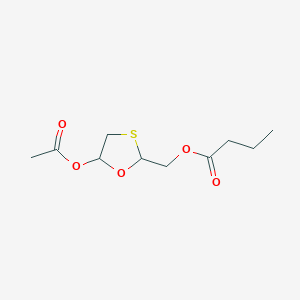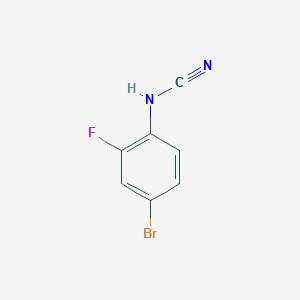![molecular formula C9H8O3 B8768793 4-methylbenzo[d][1,3]dioxole-5-carbaldehyde CAS No. 58343-46-7](/img/structure/B8768793.png)
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde can be synthesized via photooxidation using carbon tetrabromide (CBr4) . Another method involves treating 5-methyl-1,3-benzodioxole with dichloromethylmethyl ether and titanium tetrachloride (TiCl4) .
Industrial Production Methods
Industrial production methods for this compound typically involve the oxidation of safrole or isosafrole . These methods are optimized for large-scale production to meet the demands of the fragrance and flavor industry.
Analyse Des Réactions Chimiques
Types of Reactions
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperonylic acid.
Reduction: Reduction reactions can convert it to piperonyl alcohol.
Substitution: It can undergo substitution reactions to form derivatives like 6-bromo-1,3-benzodioxole-5-carboxaldehyde.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Bromine (Br2) and other halogenating agents are used for substitution reactions.
Major Products Formed
Oxidation: Piperonylic acid.
Reduction: Piperonyl alcohol.
Substitution: 6-Bromo-1,3-benzodioxole-5-carboxaldehyde.
Applications De Recherche Scientifique
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the analysis of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 4-methylbenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as cytochrome P-450-dependent enzymes, which play a role in drug metabolism . This inhibition can lead to various biological effects, including antimicrobial and antioxidant activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole-5-carboxaldehyde: Similar structure but lacks the methyl group at the 4-position.
3,4-(Methylenedioxy)benzaldehyde: Another name for Piperonal, highlighting its methylenedioxy functional group.
Heliotropin: Another synonym for Piperonal, commonly used in the fragrance industry.
Uniqueness
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pleasant aroma and versatility in chemical reactions make it a valuable compound in various industries .
Propriétés
Numéro CAS |
58343-46-7 |
|---|---|
Formule moléculaire |
C9H8O3 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
4-methyl-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C9H8O3/c1-6-7(4-10)2-3-8-9(6)12-5-11-8/h2-4H,5H2,1H3 |
Clé InChI |
UTICFRCFBMQTEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1OCO2)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(6-Methylpyridin-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B8768720.png)










![1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 9-phenyl-8-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-](/img/structure/B8768785.png)


